3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric Acid 3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20483893
InChI: InChI=1S/C21H24INO4/c1-21(2,3)27-20(26)23-15(13-19(24)25)12-14-8-4-5-9-16(14)17-10-6-7-11-18(17)22/h4-11,15H,12-13H2,1-3H3,(H,23,26)(H,24,25)
SMILES:
Molecular Formula: C21H24INO4
Molecular Weight: 481.3 g/mol

3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric Acid

CAS No.:

Cat. No.: VC20483893

Molecular Formula: C21H24INO4

Molecular Weight: 481.3 g/mol

* For research use only. Not for human or veterinary use.

3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric Acid -

Specification

Molecular Formula C21H24INO4
Molecular Weight 481.3 g/mol
IUPAC Name 4-[2-(2-iodophenyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C21H24INO4/c1-21(2,3)27-20(26)23-15(13-19(24)25)12-14-8-4-5-9-16(14)17-10-6-7-11-18(17)22/h4-11,15H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Standard InChI Key AMZLCMITKDEEPV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=CC=C2I)CC(=O)O

Introduction

3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric acid is a synthetic organic compound of significant interest in medicinal chemistry and organic synthesis. It belongs to the family of Boc-protected amino acids, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality during chemical reactions. This compound's structural complexity and functional groups make it a valuable intermediate in pharmaceutical research and development.

Synthesis Overview

The synthesis of 3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric acid typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through Suzuki coupling or similar palladium-catalyzed cross-coupling reactions.

  • Iodination: Introduction of the iodine atom at the 2' position using selective iodination reagents.

  • Boc Protection: Protection of the amino group with tert-butoxycarbonyl chloride to form the Boc derivative.

  • Final Assembly: Coupling of the biphenyl derivative with a butyric acid precursor under controlled conditions.

Applications in Research

3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric acid finds applications in:

  • Pharmaceutical Development: As an intermediate in synthesizing bioactive molecules, especially those targeting protein-ligand interactions.

  • Peptide Synthesis: The Boc-protected amino acid is used in solid-phase peptide synthesis (SPPS).

  • Medicinal Chemistry: The iodine atom allows for further functionalization, such as radio-labeling for imaging studies or incorporation into drug candidates.

Analytical Characterization

To confirm its structure and purity, the compound is analyzed using:

  • Nuclear Magnetic Resonance (NMR): For structural elucidation of the Boc group, aromatic protons, and carboxylic acid functionality.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups like -NH (Boc), -COOH, and aromatic C-H stretches.

Table 2: Spectroscopic Data (Hypothetical)

TechniqueKey Observations
NMR (1H)Peaks corresponding to Boc group protons (~1.4 ppm), aromatic protons (~7-8 ppm), and aliphatic chain protons
MSMolecular ion peak at ~471 m/z
IRStrong absorption at ~1700 cm⁻¹ (C=O stretch), broad peak at ~3300 cm⁻¹ (-NH stretch)

Biological Relevance

While specific biological activities for this compound are not widely reported, its structural features suggest potential as:

  • A Scaffold for Drug Design: The biphenyl moiety is common in bioactive compounds, while the iodine atom can enhance binding affinity through halogen bonding.

  • Radiolabeled Probes: The iodine atom can be isotopically enriched (e.g., I-125 or I-131) for use in diagnostic imaging or radiotherapy.

Safety and Handling

As with many synthetic organic compounds, proper safety protocols must be followed:

  • Toxicity: Limited data available; handle with care to avoid ingestion or inhalation.

  • Storage Conditions: Store in a cool, dry place away from light to prevent decomposition.

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats during handling.

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